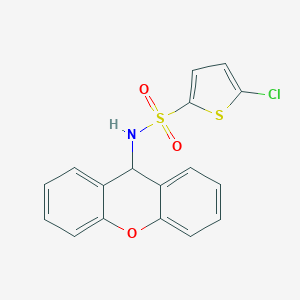![molecular formula C19H25NO3 B270653 N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide, also known as AEBP1 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide involves the inhibition of the N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide protein. N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide is involved in the regulation of adipogenesis and inflammation, and inhibition of this protein has been found to have anti-cancer and anti-diabetic effects.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide has been found to have various biochemical and physiological effects. Scientific research has shown that this compound inhibits the growth of cancer cells, reduces insulin resistance in diabetic patients, and decreases inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide in lab experiments include its potential in treating various diseases, its ability to inhibit the N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide protein, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include the need for further research to determine its safety and effectiveness in humans, as well as the potential for off-target effects.
Direcciones Futuras
There are several future directions for the research of N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide. One direction is to further investigate its potential in treating cancer, diabetes, and obesity. Another direction is to study its safety and effectiveness in humans. Additionally, research could focus on identifying other targets of this compound and exploring its potential in treating other diseases.
Métodos De Síntesis
The synthesis method of N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide involves the reaction of 2-hydroxybenzoic acid with 1-adamantanol in the presence of thionyl chloride. The resulting product is then reacted with 2-aminoethanol to obtain N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide has been found to have potential in treating various diseases such as cancer, diabetes, and obesity. Scientific research has shown that this compound inhibits the N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide protein, which is involved in the regulation of adipogenesis and inflammation. Inhibition of N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide has been found to decrease the growth of cancer cells and reduce insulin resistance in diabetic patients.
Propiedades
Nombre del producto |
N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide |
|---|---|
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H25NO3/c21-17-4-2-1-3-16(17)18(22)20-5-6-23-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15,21H,5-12H2,(H,20,22) |
Clave InChI |
JEKWZWLSRSHAJB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC=CC=C4O |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)